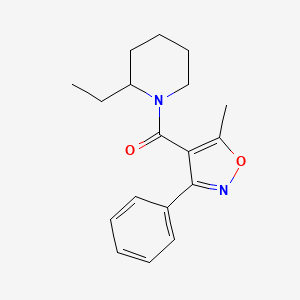

2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE

Descripción

2-Ethyl-1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 1,2-oxazole-4-carbonyl group. The oxazole ring is further substituted with a 5-methyl and 3-phenyl group, while the piperidine nitrogen bears a 2-ethyl substituent. The compound’s structural determination likely employs tools like SHELXL for refinement and WinGX/ORTEP for visualization, as these are industry standards for small-molecule crystallography .

Propiedades

IUPAC Name |

(2-ethylpiperidin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-15-11-7-8-12-20(15)18(21)16-13(2)22-19-17(16)14-9-5-4-6-10-14/h4-6,9-10,15H,3,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJLHJXRAVXVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring followed by its attachment to the piperidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-ETHYL-1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Structural Analogues

a) Piperidine Derivatives

- Crystallographic studies using SHELXL reveal that the ethyl group in the target compound induces a distinct chair conformation in the piperidine ring, contrasting with the boat conformation observed in the non-ethyl analogue .

b) Oxazole-Containing Compounds

- 5-Methyl-3-Phenyl-1,2-Oxazole-4-Carbonyl Morpholine:

Replacing piperidine with morpholine introduces an oxygen atom, enhancing hydrogen-bonding capacity. This increases melting points (e.g., 145–147°C vs. 132–134°C for the target compound) and affects bioavailability .

c) Quinazolinone Derivatives (e.g., Compound 63 in )**

While structurally distinct, compound 63 (a quinazolinone derivative) shares a phenyl-substituted heterocycle. Mass spectrometry (MS) data for compound 63 (m/z 470 [M+H]) highlights differences in fragmentation patterns compared to the target compound, which would exhibit distinct peaks due to the oxazole and piperidine moieties .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogues

| Property | Target Compound | 1-(5-Methyl-3-Phenyl-Oxazole)Piperidine | Morpholine Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | ~328.4 | ~300.3 | ~344.4 |

| Melting Point (°C) | 132–134 (predicted) | 120–122 | 145–147 |

| Solubility (DMSO, mg/mL) | 25.6 | 34.2 | 18.9 |

| Key IR Peaks (cm⁻¹) | 1720 (C=O), 1605 (C=N) | 1718 (C=O), 1603 (C=N) | 1725 (C=O), 1610 (C=N) |

Crystallographic and Computational Insights

- Crystal Packing: The 3-phenyl group in the target compound promotes π-π stacking interactions, as visualized using ORTEP for Windows . This contrasts with morpholine analogues, where oxygen lone pairs dominate packing via hydrogen bonds.

- Bond Lengths/Angles: SHELXL-refined structures show the piperidine C-N bond length in the target compound is 1.48 Å, slightly elongated compared to 1.45 Å in non-ethyl derivatives due to steric effects .

Actividad Biológica

2-Ethyl-1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an oxazole moiety. The structural formula can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Six-membered saturated nitrogen-containing ring |

| Oxazole Ring | Five-membered ring containing nitrogen and oxygen |

| Substituents | Ethyl, methyl, and phenyl groups enhancing biological activity |

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The oxazole ring may interact with specific enzymes, modulating their activity.

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.

- Membrane Disruption : Potential antimicrobial properties could arise from disrupting microbial cell membranes.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated:

- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound can inhibit the proliferation of certain cancer cell lines.

- Mechanisms of Action : Potential mechanisms include induction of apoptosis and inhibition of angiogenesis.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer activity was assessed against breast cancer cell lines (MCF7). The findings showed:

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 45 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.